4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-2-one
Description
4-(4-Chloro-1H-pyrrole-2-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core linked to a 4-chloropyrrole moiety via a carbonyl group. This structure combines a nitrogen-rich bicyclic system with a halogenated aromatic ring, a design frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability. The chloro-substituted pyrrole may contribute to hydrophobic interactions in target binding, while the piperazin-2-one scaffold offers conformational rigidity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-7(12-4-6)9(15)13-2-1-11-8(14)5-13/h3-4,12H,1-2,5H2,(H,11,14) |
InChI Key |
HXIKEQOTQGRBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Acylative Coupling of Pre-Formed Piperazin-2-One
This method involves synthesizing piperazin-2-one independently and subsequently acylating it with 4-chloro-1H-pyrrole-2-carbonyl chloride.
Synthesis of Piperazin-2-One
Piperazin-2-one is typically prepared via cyclization of β-amino acids or Jocic-type reactions. A robust protocol involves:
- Jocic Reaction : Condensation of trichlorocarbinols (e.g., 1,1,1-trichloro-4-phenylbutan-2-ol) with diamines (e.g., ethylenediamine) under alkaline conditions.
Example :Trichlorocarbinol + H₂N-(CH₂)₂-NH₂ → Piperazin-2-one + HCl (Yield: 70–90%).
Synthesis of 4-Chloro-1H-Pyrrole-2-Carbonyl Chloride
- Chlorination of Pyrrole Esters :
Ethyl 5-methyl-1H-pyrrole-2-carboxylate is treated with N-chlorosuccinimide (NCS) to introduce chlorine at the 4-position. - Hydrolysis and Activation :
The ester is hydrolyzed to 4-chloro-1H-pyrrole-2-carboxylic acid, followed by conversion to its acid chloride using thionyl chloride (SOCl₂).
Conditions :
Acylation of Piperazin-2-One
The acid chloride reacts with piperazin-2-one under Schotten-Baumann conditions:
Piperazin-2-one + 4-Cl-Pyrrole-COCl → 4-(4-Cl-Pyrrole-2-Carbonyl)Piperazin-2-One (Yield: 60–75%).
Optimization :
Jocic-Type Cyclization with Trichlorocarbinol Precursors
This convergent approach forms the piperazin-2-one ring while introducing the pyrrole moiety in one step.
Synthesis of Trichlorocarbinol Intermediate
A trichlorocarbinol derivative bearing the pyrrole group is critical:
- Friedel-Crafts Acylation :
Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction and Friedel–Crafts acylation with trichloroacetyl chloride to yield 1-(trichloroacetyl)-1H-pyrrole. - Selective Chlorination :
Monochlorination at the 4-position using NCS.
Cyclization with Diamines
The trichlorocarbinol reacts with ethylenediamine under alkaline conditions:
4-Cl-Pyrrole-C(Cl)₃-CH₂-OH + H₂N-(CH₂)₂-NH₂ → 4-(4-Cl-Pyrrole-2-Carbonyl)Piperazin-2-One (Yield: 50–65%).
Key Parameters :
Comparative Analysis of Methods
| Parameter | Acylative Coupling | Jocic-Type Cyclization |
|---|---|---|
| Steps | 3 | 2 |
| Overall Yield | 45–60% | 40–55% |
| Functional Tolerance | High (mild conditions) | Moderate (sensitive intermediates) |
| Scalability | Excellent | Challenging |
Mechanistic Insights
Biological Activity
4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a chloro-substituted pyrrole moiety, which contribute to its pharmacological properties. The molecular formula of this compound is C_{11}H_{12}ClN_{3}O, with a molecular weight of approximately 241.69 g/mol. Its unique structure allows for various interactions within biological systems, making it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. Derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific protein kinases, which are crucial in cancer progression. For instance, studies have demonstrated that compounds with similar structural features inhibit the growth of cancer cell lines such as HCT-116 and SW-620, with reported GI50 values in the nanomolar range (approximately 1.0–1.6 × 10^{-8} M) .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring with chloro-substituted pyrrole | Anticancer activity |
| 3-(4-chlorobenzoyl)-piperazine | Piperazine with chlorobenzoyl substitution | Anticancer activity |
| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Pyrrole derivative | Tyrosine kinase inhibition |
The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets. Notably, it has been shown to form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are implicated in tumor growth and metastasis . This interaction can lead to the inhibition of downstream signaling pathways critical for cancer cell proliferation.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Studies have indicated that modifications to the pyrrole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) as low as 2 μg/mL against strains such as Klebsiella pneumoniae .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines, revealing significant inhibition of cell viability and induction of apoptosis through activation of caspase pathways.
- Antibacterial Efficacy : Another study focused on its antibacterial properties, demonstrating that certain derivatives could effectively target bacterial topoisomerases, leading to bacterial cell death.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and sources of compounds related to 4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-2-one:
Key Structural Differences and Implications
Piperazin-2-one vs. Piperazine :
- The target compound and Nutlin-3a/rébémadlina contain a piperazin-2-one ring, which introduces a ketone group that restricts ring flexibility compared to unmodified piperazines (e.g., compounds in ). This rigidity may enhance target selectivity .
Chlorinated Aromatic Systems :
- The 4-chloropyrrole in the target compound differs from the bis(4-chlorophenyl) groups in Nutlin-3a and rébémadlina. Chlorine’s electron-withdrawing effects improve metabolic stability and binding to hydrophobic pockets, as seen in MDM2 inhibitors .
In contrast, the pyrrole-carbonyl linkage in the target compound suggests non-covalent interactions.
Q & A
What are the key considerations for designing a synthetic route for 4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-2-one?
Answer:
- Core strategy : Focus on modular synthesis involving coupling of the pyrrole-carbonyl fragment with the piperazin-2-one backbone. Evidence from structurally similar compounds (e.g., Nutlin-3) suggests using single-step condensation of pre-synthesized intermediates under mild conditions to preserve stereochemistry and avoid side reactions .
- Critical parameters : Optimize reaction solvents (e.g., DMF or dichloromethane) and catalysts (e.g., HATU or DCC) for amide bond formation. Monitor reaction progress via HPLC to ensure minimal byproducts .
- Advanced tip : Introduce protective groups (e.g., Boc for piperazin-2-one nitrogen) to prevent unwanted cyclization or degradation during synthesis .
How can structural ambiguities in this compound be resolved?
Answer:
- Primary methods :
- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing the crystal lattice .
- NMR spectroscopy : Use 2D techniques (COSY, HSQC) to assign proton and carbon signals, particularly for the piperazin-2-one ring and pyrrole-carbonyl moiety .
- Advanced challenge : For tautomeric forms (e.g., keto-enol equilibria in pyrrole), perform variable-temperature NMR or computational modeling (DFT) to predict dominant conformers .
What solvent systems are optimal for solubility and stability studies of this compound?
Answer:
- Basic solubility : Use DMSO (up to 100 mM) for stock solutions, as evidenced by structurally related imidazole-piperazinone derivatives . For aqueous compatibility, dilute in ethanol (<5% v/v) to avoid precipitation .
- Stability testing : Perform accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor via UPLC-MS to identify degradation products (e.g., hydrolysis of the carbonyl group) .
How to investigate structure-activity relationships (SAR) for this compound in biological assays?
Answer:
- Core approach : Synthesize analogs with modifications to the:
- Advanced analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., MDM2/p53 pathways, inspired by Nutlin-3 analogs) . Validate with SPR or ITC for binding affinity .
What analytical techniques are recommended for purity assessment and quantification?
Answer:
- Primary QC :
- Advanced QC : Perform chiral HPLC if stereoisomers are present, using cellulose-based columns and isocratic elution .
How to address contradictory bioactivity data across different experimental models?
Answer:
- Troubleshooting steps :
- Verify compound stability in assay buffers (e.g., pH 7.4 PBS vs. cell culture media) using LC-MS .
- Assess off-target effects via kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .
- Cross-validate in orthogonal assays (e.g., fluorescence polarization for target engagement vs. cell viability assays) .
- Advanced strategy : Use isotope-labeled analogs (e.g., <sup>13</sup>C-piperazin-2-one) to track metabolic degradation in vivo .
What in vitro and in vivo models are suitable for evaluating pharmacological effects?
Answer:
- In vitro :
- In vivo :
How to mitigate instability of the compound during long-term storage?
Answer:
- Storage conditions : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis of the carbonyl group .
- Reconstitution : Avoid repeated freeze-thaw cycles; aliquot working solutions in amber vials to minimize light exposure .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01%) for solutions stored at 4°C .
What strategies detect and quantify reactive intermediates during synthesis?
Answer:
- In-line monitoring : Use FTIR spectroscopy to track carbonyl intermediates (e.g., 1700–1750 cm<sup>-1</sup> peaks) during condensation reactions .
- Trapping agents : Add thiourea to quench reactive electrophiles (e.g., chlorinated byproducts) and analyze adducts via LC-MS .
How to resolve challenges in enantiomeric synthesis of chiral derivatives?
Answer:
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC. For example, separate (R)- and (S)-isomers using hexane/isopropanol gradients .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrole-carbonyl center .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
